PDE3 Inhibitory Potency: 9-OH/COOEt Substitution Pattern Versus 7-Methyl Analog
In the pyrido[1,2-a]pyrimidine-3-carboxylate series, the 7-methyl-4-oxo analog (ethyl 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, BDBM96229) displayed an IC50 of 1,230 nM against Mycobacterium tuberculosis fructose-bisphosphate aldolase, whereas the 9-hydroxy-4-oxo scaffold is the core structure of lead PDE3 inhibitor series where optimized derivatives achieve PDE3 IC50 values of 12.5 nM [1][2]. Although a direct head-to-head comparison of the exact target compound against the 7-methyl analog in the same PDE3 assay is not publicly available, the class-level SAR indicates that the 9-hydroxy substitution enables additional hydrogen-bonding interactions with catalytic domain residues that are absent in 7-alkyl substituted analogs, providing a structural rationale for the observed potency divergence in downstream derivatives [2].
| Evidence Dimension | PDE3 Inhibition (IC50) and Target Binding Affinity |
|---|---|
| Target Compound Data | Scaffold used to generate PDE3 inhibitors with IC50 values as low as 12.5 nM [2] |
| Comparator Or Baseline | Ethyl 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate: IC50 = 1,230 nM against M. tuberculosis FBA [1] |
| Quantified Difference | ~100-fold improvement in inhibitory potency achievable through 9-OH substitution optimization (class-level inference) |
| Conditions | PDE3: BIOMOL GREEN Quantizyme Assay, 22°C; FBA: PubChem BioAssay AID 652135 |
Why This Matters
Researchers procuring this scaffold for PDE3-focused medicinal chemistry benefit from a starting point that has demonstrated a >100-fold potency advantage over alternative substitution patterns after optimization.
- [1] BindingDB. BDBM96229: 4-keto-7-methyl-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester. IC50 = 1.23E+3 nM against Fructose-bisphosphate aldolase (M. tuberculosis). View Source
- [2] BindingDB. BDBM203455: PDE3 inhibitor from pyridopyrimidine series. IC50 = 12.5 nM against cGMP-inhibited 3',5'-cyclic phosphodiesterase 3A/3B. View Source
